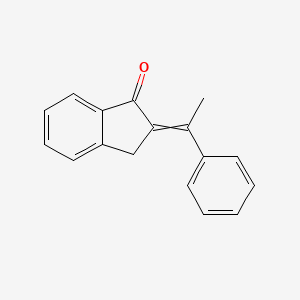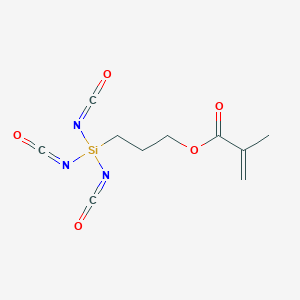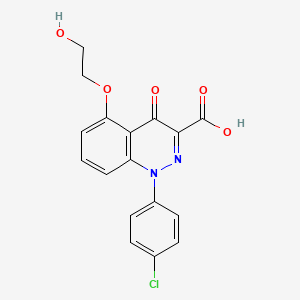
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxyethoxy group, and a cinnoline core
准备方法
The synthesis of 1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid involves multiple steps, typically starting with the preparation of the cinnoline core. The synthetic route may include the following steps:
Formation of the Cinnoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a chlorophenyl group, often using chlorinating agents.
Attachment of the Hydroxyethoxy Group: This step involves the reaction of the cinnoline core with ethylene oxide or similar reagents to introduce the hydroxyethoxy group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents using nucleophilic substitution reactions.
Hydrolysis: The hydroxyethoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding hydrolysis products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl group and the cinnoline core play crucial roles in its activity, enabling it to bind to specific enzymes or receptors. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
相似化合物的比较
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-oxocinnoline-3-carboxylic acid: Lacks the hydroxyethoxy group, which may affect its solubility and reactivity.
1-(4-Methylphenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid: The methyl group may alter its biological activity compared to the chlorophenyl group.
1-(4-Bromophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid: The bromine atom may influence its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
160161-65-9 |
|---|---|
分子式 |
C17H13ClN2O5 |
分子量 |
360.7 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13ClN2O5/c18-10-4-6-11(7-5-10)20-12-2-1-3-13(25-9-8-21)14(12)16(22)15(19-20)17(23)24/h1-7,21H,8-9H2,(H,23,24) |
InChI 键 |
YBJKMXUEXSRQBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OCCO)C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



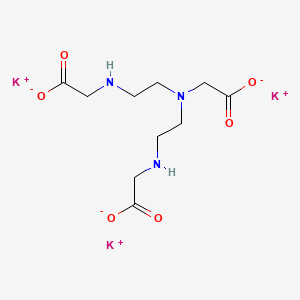
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
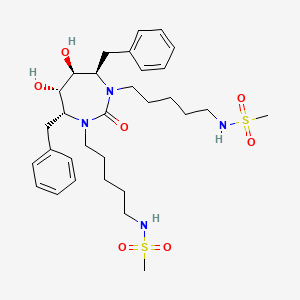




![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
